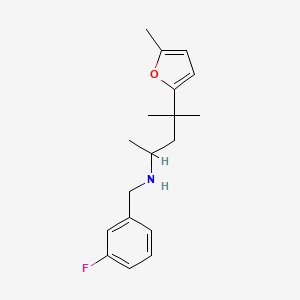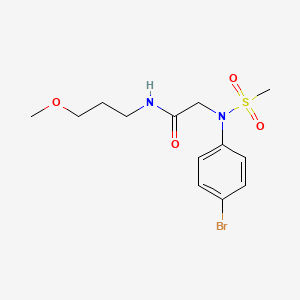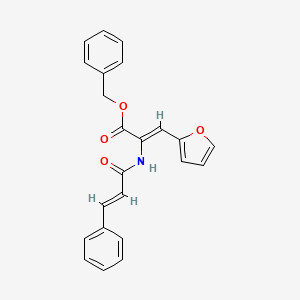![molecular formula C16H15NO3 B5223669 3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5223669.png)
3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as curcumin, which is a natural polyphenol extracted from the rhizome of the Curcuma longa plant. Curcumin has been used for centuries in traditional medicine due to its anti-inflammatory and antioxidant properties. In recent years, curcumin has emerged as a promising candidate for the development of new drugs and therapies.
作用机制
The mechanism of action of curcumin is complex and involves multiple pathways. Curcumin has been found to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer. It can also modulate the expression of different genes and proteins involved in cell signaling pathways. Curcumin can also scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Curcumin has been found to have various biochemical and physiological effects on the body. It can reduce inflammation by inhibiting the activity of different enzymes involved in the inflammatory response. Curcumin can also reduce oxidative stress by scavenging free radicals and preventing oxidative damage to cells. It has been shown to improve cardiovascular health by reducing cholesterol levels and improving blood flow. Curcumin can also improve cognitive function by modulating the expression of different genes and proteins involved in neuronal signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using curcumin in lab experiments is its low toxicity and high bioavailability. Curcumin is a natural compound that is well-tolerated by the body and has minimal side effects. It can also cross the blood-brain barrier and reach the brain, making it a potential candidate for the treatment of neurological disorders. However, one of the limitations of using curcumin in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are numerous future directions for the study of curcumin. One of the areas of research is the development of new drug formulations that can improve the bioavailability and efficacy of curcumin. Another area of research is the identification of new targets and pathways that can be modulated by curcumin. The use of curcumin in combination with other drugs and therapies is also an area of interest. Finally, the study of the pharmacokinetics and pharmacodynamics of curcumin in different populations is important for the development of personalized medicine.
合成方法
The synthesis of curcumin can be achieved through various methods. One of the most common methods is the extraction of curcuminoids from the Curcuma longa plant. The extracted curcuminoids are then purified using different techniques such as column chromatography and recrystallization. Another method involves the chemical synthesis of curcumin using different reagents such as acetylacetone, benzaldehyde, and phenol.
科学研究应用
Curcumin has been extensively studied for its potential applications in various fields such as medicine, food, and cosmetics. In medicine, curcumin has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in different types of cancer. Curcumin has also been found to have neuroprotective effects and can improve cognitive function in Alzheimer's disease patients. In the food industry, curcumin is used as a natural food colorant and preservative. In cosmetics, curcumin is used as an ingredient in skin care products due to its anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
(E)-3-(2-hydroxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-13-8-6-12(7-9-13)15(18)10-11-17-14-4-2-3-5-16(14)19/h2-11,17,19H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRAHIFPOBYGLP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2,5-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5223597.png)
![4-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5223600.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5223606.png)

![1-(2-fluorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5223624.png)



![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5223643.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5223650.png)
![N-[1-(1-adamantyl)ethyl]-4-aminobenzamide](/img/structure/B5223653.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5223658.png)
![butyl 4-{[bis(3-methylphenoxy)phosphoryl]amino}benzoate](/img/structure/B5223660.png)